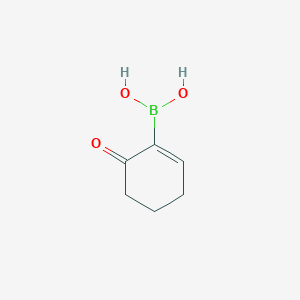
(6-Oxocyclohexen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Oxocyclohexen-1-yl)boronic acid is an organoboron compound with the molecular formula C6H9BO3 It is a boronic acid derivative characterized by the presence of a boronic acid group attached to a cyclohexenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxocyclohexen-1-yl)boronic acid typically involves the reaction of cyclohexenone with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where cyclohexenone is treated with a borane reagent followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Análisis De Reacciones Químicas
Types of Reactions: (6-Oxocyclohexen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Cyclohexanol derivatives.
Substitution: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
(6-Oxocyclohexen-1-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Oxocyclohexen-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein modification. In medicinal chemistry, the compound can inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Cyclohexylboronic acid
- Vinylboronic acid
Comparison: (6-Oxocyclohexen-1-yl)boronic acid is unique due to its cyclohexenone ring, which imparts distinct reactivity compared to other boronic acids. For example, phenylboronic acid lacks the cyclic structure, making it less versatile in certain reactions. Cyclohexylboronic acid, while similar in structure, does not possess the conjugated system of the enone, affecting its reactivity in cross-coupling reactions .
Propiedades
Fórmula molecular |
C6H9BO3 |
|---|---|
Peso molecular |
139.95 g/mol |
Nombre IUPAC |
(6-oxocyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3/c8-6-4-2-1-3-5(6)7(9)10/h3,9-10H,1-2,4H2 |
Clave InChI |
NDKOFACAZZTDAH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CCCCC1=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


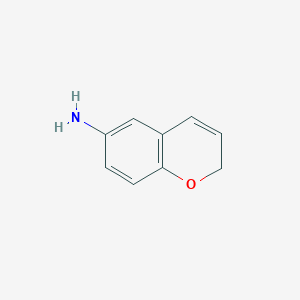
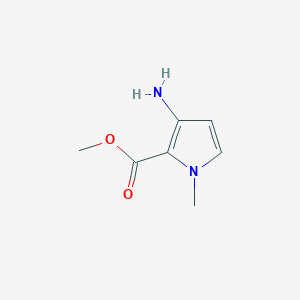
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
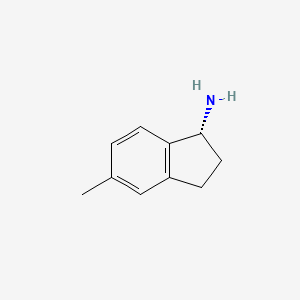

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
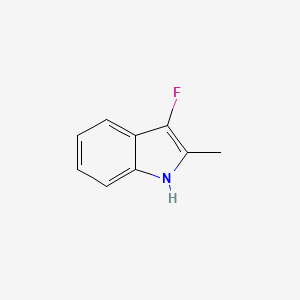
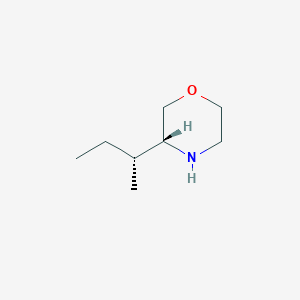
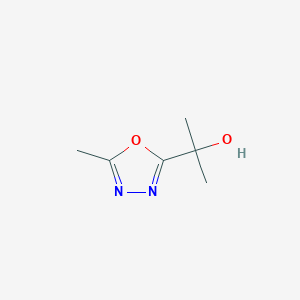
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
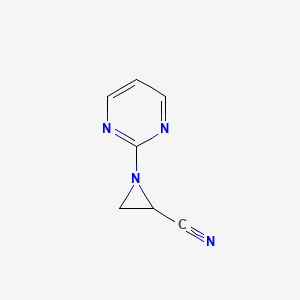
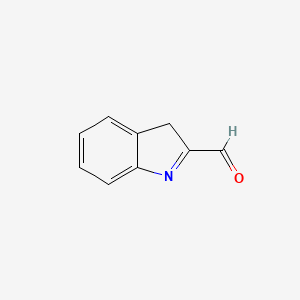
![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)
